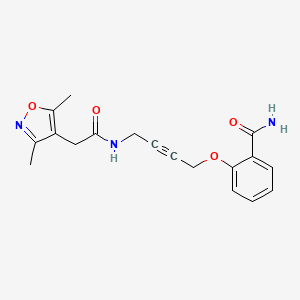![molecular formula C19H16N2O5 B2387526 N-(Benzo[d][1,3]dioxol-5-yl)-2-(5-(3-Methoxyphenyl)isoxazol-3-yl)acetamid CAS No. 953138-92-6](/img/structure/B2387526.png)
N-(Benzo[d][1,3]dioxol-5-yl)-2-(5-(3-Methoxyphenyl)isoxazol-3-yl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide is a complex organic compound featuring a benzo[d][1,3]dioxole structure fused with an isoxazole ring and a methoxyphenyl group
Wissenschaftliche Forschungsanwendungen
N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of organic electronic materials.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole core: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Construction of the isoxazole ring: This step often involves the reaction of hydroxylamine with β-keto esters or β-diketones.
Coupling reactions: The final step involves coupling the benzo[d][1,3]dioxole core with the isoxazole derivative using reagents such as palladium catalysts under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The isoxazole ring can be reduced to form an amine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Wirkmechanismus
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole and isoxazole moieties may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[d][1,3]dioxole derivatives: Compounds like piperonyl butoxide.
Isoxazole derivatives: Compounds such as isoxazole-4-carboxylic acid.
Uniqueness
N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-23-15-4-2-3-12(7-15)17-9-14(21-26-17)10-19(22)20-13-5-6-16-18(8-13)25-11-24-16/h2-9H,10-11H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKBDLVTVUUKLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2387448.png)
![N-benzyl-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2387449.png)

![N-[3-(4-methoxyphenyl)-4-oxothiochromen-2-yl]thiophene-2-carboxamide](/img/structure/B2387453.png)
![ethyl 6-(3-nitrobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2387455.png)
![3-(3,4-dimethoxyphenyl)-2-[(3-methylbutyl)sulfanyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2387456.png)


![2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B2387462.png)
![N-[(1-phenylpyrrolidin-2-yl)methyl]quinoxaline-2-carboxamide](/img/structure/B2387464.png)


